molecular formula C15H18O B14239460 7-Methyl-1-phenylocta-1,6-dien-3-one CAS No. 538325-61-0

7-Methyl-1-phenylocta-1,6-dien-3-one

Cat. No.: B14239460
CAS No.: 538325-61-0
M. Wt: 214.30 g/mol
InChI Key: PINRUFLCFNMVNN-UHFFFAOYSA-N
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Description

7-Methyl-1-phenylocta-1,6-dien-3-one is a chemical compound with the molecular formula C15H18O It is characterized by a phenyl group attached to an octadienone backbone, with a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-phenylocta-1,6-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and methyl vinyl ketone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenylocta-1,6-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-Methyl-1-phenylocta-1,6-dien-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenylocta-1,6-dien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butadiene: Similar structure but lacks the methyl group and the ketone functionality.

    2-Methyl-1-phenyl-1,3-butadiene: Similar structure but differs in the position of the methyl group.

    1-Phenyl-2-buten-1-one: Similar structure but lacks the extended conjugation present in 7-Methyl-1-phenylocta-1,6-dien-3-one.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its extended conjugation and the presence of both phenyl and methyl groups make it a versatile compound for various applications.

Properties

CAS No.

538325-61-0

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

7-methyl-1-phenylocta-1,6-dien-3-one

InChI

InChI=1S/C15H18O/c1-13(2)7-6-10-15(16)12-11-14-8-4-3-5-9-14/h3-5,7-9,11-12H,6,10H2,1-2H3

InChI Key

PINRUFLCFNMVNN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C=CC1=CC=CC=C1)C

Origin of Product

United States

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